molecular formula C22H27N3O4 B278175 methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate

methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate

Cat. No.: B278175
M. Wt: 397.5 g/mol
InChI Key: AYOHEJLRHFBCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate core, a piperazine ring, and a methylphenoxy group. Its molecular formula is C23H28N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with 3-amino-4-(4-methylpiperazin-1-yl)benzoic acid to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[2-(4-methylphenoxy)acetyl]amino]benzoate
  • Methyl 4-[[2-(4-methylphenoxy)acetyl]amino]benzoate
  • Methyl 3-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoate

Uniqueness

methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

methyl 3-[[2-(4-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C22H27N3O4/c1-16-4-7-18(8-5-16)29-15-21(26)23-19-14-17(22(27)28-3)6-9-20(19)25-12-10-24(2)11-13-25/h4-9,14H,10-13,15H2,1-3H3,(H,23,26)

InChI Key

AYOHEJLRHFBCLB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C

Origin of Product

United States

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